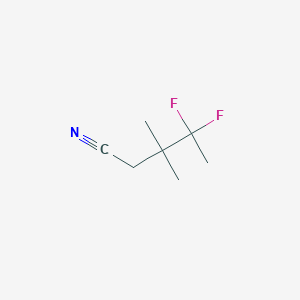

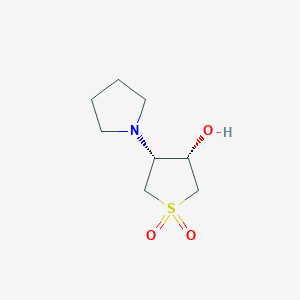

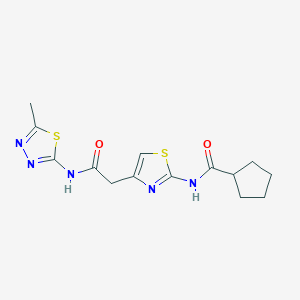

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol, also known as DPT-L, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Organocatalysis

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is utilized in organocatalysis, particularly in asymmetric Michael addition reactions. These reactions, catalyzed by organocatalysts like compoundⅠ derived from this molecule, achieve good to high yields and excellent enantioselectivities. The interaction between the catalyst and reactants, such as β-nitrostyrene, likely involves hydrogen bonding, crucial for understanding the catalysis mechanism (Cui Yan-fang, 2008).

Synthesis of Pyrrolidines

The molecule plays a significant role in the synthesis of pyrrolidines, particularly in processes like the aza-Payne rearrangement of 2,3-aziridin-1-ols. This rearrangement leads to the formation of epoxy amines, which, upon reaction with ylides, result in bis-anions. These bis-anions undergo ring-closure to yield pyrrolidines with complete stereochemical fidelity, contributing to the synthesis of nitrogen-containing ring systems (J. Schomaker et al., 2007).

Intercalating Nucleic Acids

This compound is used in synthesizing intercalating nucleic acids (INAs). The incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge to form an INA slightly destabilizes the INA-DNA duplex, whereas it strongly destabilizes the INA-RNA duplex. This differential stability is significant in understanding interactions within DNA and RNA duplexes (V. Filichev & E. Pedersen, 2003).

Enantiomerically Pure Pyrrolidin-3-ols

The molecule is integral in synthesizing enantiomerically pure pyrrolidin-3-ols. Through asymmetric 1,3-dipolar cycloaddition reactions, it contributes to creating high diastereomeric ratios in pyrrolidines. These pyrrolidines are valuable chiral building blocks for the synthesis of bioactive pyrrolidines and glycosidase inhibitors (Staffan Karlsson & H. Högberg, 2001).

Conducting Polymers

In the field of materials science, derivatives of this compound are used in synthesizing conducting polymers. For instance, derivatized bis(pyrrol-2-yl) arylenes exhibit low oxidation potentials and form cation radicals under certain conditions. These polymers have applications in electronics due to their stability in the electrically conducting form (G. Sotzing et al., 1996).

Propriétés

IUPAC Name |

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVQGXRYOLGULJ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CS(=O)(=O)C[C@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

![2-[(3-Bromo-5,7-dimethyl-2-imidazo[1,2-a]pyrimidinyl)methylthio]-1,3-benzoxazole](/img/structure/B2587674.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)

![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)